molecular formula C5H3Br2NO2 B1660434 3-Bromo-5-(bromoacetyl)isoxazole CAS No. 76596-54-8

3-Bromo-5-(bromoacetyl)isoxazole

Cat. No.: B1660434
CAS No.: 76596-54-8
M. Wt: 268.89 g/mol
InChI Key: ZIEZUMAWBZSIDK-UHFFFAOYSA-N
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Description

3-Bromo-5-(bromoacetyl)isoxazole is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions Isoxazoles are known for their wide range of biological activities and therapeutic potential

Biochemical Analysis

Biochemical Properties

3-Bromo-5-(bromoacetyl)isoxazole plays a crucial role in biochemical reactions, particularly in the inhibition of enzymes. One of the primary enzymes it interacts with is glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This interaction is significant because GAPDH is a key enzyme in the glycolytic pathway, which is essential for energy production in cells . The compound binds to the active site of GAPDH, inhibiting its activity and thereby affecting the glycolytic flux. This inhibition can lead to a decrease in ATP production, which is critical for cell survival and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In pancreatic ductal adenocarcinoma (PDAC) cells, for instance, the compound has been shown to trigger autophagy and apoptotic cell death . This is primarily due to its inhibitory effect on GAPDH, which disrupts the glycolytic pathway and leads to energy depletion in cancer cells. Additionally, the compound influences cell signaling pathways, gene expression, and cellular metabolism by altering the levels of key metabolites and signaling molecules involved in these processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The primary mechanism involves the binding of the compound to the active site of GAPDH, leading to enzyme inhibition . This binding is facilitated by the bromine atoms in the compound, which interact with specific amino acid residues in the enzyme’s active site. The inhibition of GAPDH results in a decrease in glycolytic flux, which in turn affects ATP production and cellular energy levels. Additionally, the compound may also influence gene expression by altering the levels of metabolites that act as signaling molecules or transcriptional regulators.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of GAPDH and prolonged effects on cellular metabolism and energy production.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits GAPDH activity without causing significant toxicity . At higher doses, the compound can induce toxic effects, including cell death and tissue damage. These adverse effects are likely due to the compound’s potent inhibitory activity and its impact on cellular energy production. Threshold effects have been observed, where a certain dosage level is required to achieve significant inhibition of GAPDH and subsequent cellular effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with GAPDH in the glycolytic pathway . By inhibiting GAPDH, the compound affects the levels of glycolytic intermediates and alters the metabolic flux through this pathway. This can lead to changes in the levels of other metabolites, such as pyruvate and lactate, which are critical for cellular energy production and metabolic regulation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with cellular transporters . The compound is likely taken up by cells through passive diffusion or active transport mechanisms involving specific transporters. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm, where it interacts with its target enzymes and exerts its effects.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with GAPDH and other glycolytic enzymes . The compound’s activity and function are influenced by its localization, as it needs to be in close proximity to its target enzymes to exert its inhibitory effects. Additionally, post-translational modifications or targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy and specificity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(bromoacetyl)isoxazole typically involves the reaction of an appropriate isoxazole derivative with bromine or a brominating agent. One common method is the bromination of 5-acetylisoxazole using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction conditions can help in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(bromoacetyl)isoxazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include substituted isoxazoles with various functional groups replacing the bromine atoms.

    Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Products include alcohols or other reduced derivatives.

Scientific Research Applications

3-Bromo-5-(bromoacetyl)isoxazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-(bromomethyl)isoxazole
  • 3-Bromo-5-(bromophenyl)isoxazole
  • 3-Bromo-5-(bromobutyl)isoxazole

Uniqueness

3-Bromo-5-(bromoacetyl)isoxazole is unique due to the presence of both bromine atoms and an acetyl group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-bromo-1-(3-bromo-1,2-oxazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2NO2/c6-2-3(9)4-1-5(7)8-10-4/h1H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIEZUMAWBZSIDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1Br)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60545341
Record name 2-Bromo-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60545341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76596-54-8
Record name 2-Bromo-1-(3-bromo-5-isoxazolyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76596-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60545341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-bromo-5-acetylisoxazole (which was obtained in Example 117) (16.7 g, 87.9 mmol), phenyltrimethylammonium tribromide (33.4 g, 88.8 mmol) and tetrahydrofuran (150 mL) was stirred at ambient temperature for 18 hours, poured into water and extracted with ether. The organic extracts were washed with brine and dried over MgSO4. Evaporation and purification by distillation gave a light yellow oil (8.9 g, 40% yield); 1H NMR (300 MHz, CDCl3) δ 4.40. (s, 3H), 7.10 (s, 1H).
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
33.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
40%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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